![molecular formula C21H20ClF3N2O4 B609758 OPC-167832 CAS No. 1883747-71-4](/img/structure/B609758.png)
OPC-167832
描述
准备方法
合成路线和反应条件: 合成过程涉及多个步骤,包括形成碳酰胺核心,然后进行官能化引入必要的取代基 . 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保所需的产物产量和纯度 .
工业生产方法: 夸博替斯塔的工业生产遵循类似的合成路线,但规模扩大,以满足临床试验和潜在未来使用的需求。 该过程涉及优化反应条件,以最大限度地提高产率并最大限度地减少杂质 . 实施质量控制措施,以确保生产的化合物的稳定性和安全性 .
化学反应分析
科学研究应用
In Vitro and In Vivo Efficacy
In laboratory studies, OPC-167832 has shown remarkable efficacy against various strains of M. tuberculosis, including multidrug-resistant and extensively drug-resistant strains. It has been found to have similar or superior bactericidal activity compared to established treatments like rifampicin and moxifloxacin .
In animal models, particularly in chronic TB mouse models, this compound demonstrated significant reductions in lung bacterial counts at doses as low as 0.625 mg/kg. This indicates not only its potency but also its potential for use in lower dosages compared to traditional therapies .
Current Research Status
As of early 2025, this compound is undergoing various clinical trials to assess its safety, tolerability, and efficacy in humans. Initial studies have indicated favorable pharmacokinetic profiles and minimal adverse effects at ascending doses up to 480 mg . The drug is being evaluated in combination with other anti-TB agents such as delamanid, with promising results suggesting that such combinations could shorten treatment durations and improve outcomes for patients with TB .
Case Studies
- Combination Therapy : In trials combining this compound with delamanid, results indicated enhanced bactericidal activity compared to either drug alone. This combination therapy approach is being explored further as part of a pan-TB regimen that could effectively treat various TB strains regardless of resistance profiles .
- Safety Profile : Clinical trials have reported that this compound was well-tolerated among participants, with most adverse events being mild and self-limiting. This favorable safety profile is crucial for its potential use in broader patient populations .
Comparative Efficacy Table
Drug Combination | Efficacy (Log10 CFU Change) | MIC (μg/ml) | Notes |
---|---|---|---|
This compound | -2.08 ± 0.75 | 0.00024 - 0.002 | Potent against drug-susceptible strains |
Delamanid + this compound | Higher sterile lung samples | Not specified | Enhanced efficacy over monotherapy |
Rifampicin | -2.79 ± 0.96 | Varies | Standard comparator |
作用机制
相似化合物的比较
类似化合物:
- 地拉曼
- 贝达喹啉
- 普雷托曼尼
- 苏替唑
独特之处: 夸博替斯塔因其独特的作用机制而独一无二,该机制靶向脱磷酰基-β-D-核糖-2'-氧化酶 . 这使它有别于其他结核病药物,如地拉曼、贝达喹啉、普雷托曼尼和苏替唑,它们具有不同的分子靶标 . 夸博替斯塔的独特机制使其成为结核病治疗武器库中的宝贵补充,特别是在联合治疗中 .
生物活性
OPC-167832, also known as Quabodepistat, is a novel carbostyril derivative that has emerged as a potent anti-tuberculosis (anti-TB) agent. Its mechanism of action primarily involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis (M. tuberculosis). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, efficacy in preclinical and clinical studies, and potential for use in combination therapies.
This compound targets DprE1, which is crucial for the synthesis of the mycobacterial cell wall. By inhibiting this enzyme, this compound effectively disrupts the integrity of the bacterial cell wall, leading to bactericidal effects against both replicating and dormant bacterial populations.
In Vitro Studies
This compound has demonstrated remarkable potency against various strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentrations (MICs) for this compound range from 0.00024 to 0.002 μg/mL , showcasing its effectiveness compared to other anti-TB drugs.
Table 1: MIC Values of this compound Against M. tuberculosis Strains
Strain Type | MIC (μg/mL) |
---|---|
Laboratory Strains | 0.00024 - 0.002 |
Clinically Isolated MDR/XDR | 0.00024 - 0.002 |
In Vivo Studies
In preclinical models, particularly using mouse models of chronic TB, this compound has shown significant bactericidal activity at doses as low as 0.625 mg/kg . The compound was effective in reducing lung colony-forming units (CFUs) significantly over a treatment period.
Table 2: Efficacy of this compound in Mouse Models
Dose (mg/kg) | CFU Reduction After 4 Weeks |
---|---|
0.625 | Significant |
1.25 | Significant |
2.5 | Significant |
5 | Plateaued |
10 | Plateaued |
Combination Therapies
This compound exhibits enhanced efficacy when used in combination with other anti-TB agents such as delamanid, bedaquiline, and levofloxacin. Studies indicate that regimens including this compound can lead to better outcomes than standard treatments.
Table 3: Combination Efficacy with this compound
Combination Drug | Efficacy Improvement |
---|---|
Delamanid | Higher sterile fractions |
Bedaquiline | Lower total bacterial load |
Levofloxacin | Enhanced bactericidal effect |
Clinical Trials
Phase I studies have confirmed the safety and tolerability of this compound in healthy participants and those with drug-susceptible TB. The pharmacokinetic profile indicates that peak plasma concentrations are reached within 0.5 to 1 hour post-administration, with a half-life ranging from 15.1 to 23.6 hours .
Table 4: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
t_max | 0.5 - 1 hour |
t_½ | 15.1 - 23.6 hours |
C_max | Dose-dependent |
AUC | Dose-proportional |
Safety Profile
This compound has been well tolerated at all doses tested up to 480 mg , with mild and self-limiting adverse events reported. Common side effects included headache and pruritus, with minimal clinically significant abnormalities noted in electrocardiograms.
属性
IUPAC Name |
5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O4/c22-11-7-14(24)20(15(25)8-11)27-6-5-21(30,17(28)9-27)10-31-16-3-2-13(23)19-12(16)1-4-18(29)26-19/h2-3,7-8,17,28,30H,1,4-6,9-10H2,(H,26,29)/t17-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZISSTDXPBUCJA-DYESRHJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C=CC(=C21)OCC3(CCN(CC3O)C4=C(C=C(C=C4F)Cl)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=C(C=CC(=C21)OC[C@@]3(CCN(C[C@H]3O)C4=C(C=C(C=C4F)Cl)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883747-71-4 | |
Record name | OPC-167832 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883747714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUABODEPISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PQN78P4S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。